

1,3-Dipalmitoyl-2-chloropropanediol-d5

certificate of analysis

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Compound of Interest

Compound Name: 1,3-Dipalmitoyl-2-chloropropanediol-d5

Cat. No.: B12395052

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Technical Guide: 1,3-Dipalmitoyl-2-chloropropanediol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **1,3-Dipalmitoyl-2-chloropropanediol-d5**, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based lipidomics and metabolic research.

Chemical and Physical Properties

1,3-Dipalmitoyl-2-chloropropanediol-d5 is a synthetic, stable isotope-labeled lipid.^[1] It consists of two palmitic acid chains esterified to the 1 and 3 positions of a glycerol backbone, with a chlorine atom at the 2-position and five deuterium atoms labeling the glycerol backbone. ^[1] This structure mimics endogenous lipids, making it an ideal internal standard for analytical applications.^[1]

Property	Value	Source
Chemical Name	1,3-Dipalmitoyl-2-chloropropanediol-d5	[1]
Synonyms	Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; PP-2-MCPD-d5	[2]
CAS Number	1426395-62-1	[1][2][3][4]
Molecular Formula	C ₃₅ H ₆₂ D ₅ ClO ₄	[2]
Molecular Weight	592.39 g/mol	[2][3][4]
Appearance	White to off-white solid	[1][2]
Melting Point	48-50°C	[2]
Solubility	Soluble in chloroform, ethyl acetate, methanol, and ethanol.[1][2]	
Storage	Recommended long-term storage at 4°C or -20°C in a dry, dark environment.[1][2] May be stored at room temperature for short periods. [2]	

Analytical Data

The purity and identity of **1,3-Dipalmitoyl-2-chloropropanediol-d5** are typically assessed using a combination of chromatographic and spectroscopic techniques.

Parameter	Specification	Method
Chemical Purity	>95% to ~98%	HPLC
Isotopic Purity	~98%	Mass Spectrometry
Identity Confirmation	Conforms to structure	¹ H NMR, Mass Spectrometry

Experimental Protocols

While specific instrument parameters may vary between laboratories, the following sections outline the general methodologies for the analysis of **1,3-Dipalmitoyl-2-chloropropanediol-d5**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the chemical purity of the compound by separating it from any non-deuterated counterparts or other impurities.

Methodology:

- **Sample Preparation:** A known concentration of the material is dissolved in a suitable organic solvent, such as chloroform or ethyl acetate.
- **Chromatographic System:** A standard HPLC system equipped with a C18 reverse-phase column is typically used.
- **Mobile Phase:** A gradient of organic solvents, such as acetonitrile and water, is often employed to achieve optimal separation.
- **Detection:** A UV detector is commonly used for detection, although other detectors like a charged aerosol detector (CAD) or mass spectrometer can also be coupled to the HPLC.
- **Analysis:** The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of the deuterated standard.

Methodology:

- **Ionization:** The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- **Mass Analysis:** The ionized molecules are then separated based on their mass-to-charge ratio (m/z).
- **Data Interpretation:** The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of **1,3-Dipalmitoyl-2-chloropropanediol-d5**. The isotopic distribution of this peak is analyzed to confirm the presence and enrichment of the five deuterium atoms. The absence of significant signals at the m/z corresponding to the unlabeled analogue confirms high isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (^1H) NMR spectroscopy is used to confirm the chemical structure of the molecule.

Methodology:

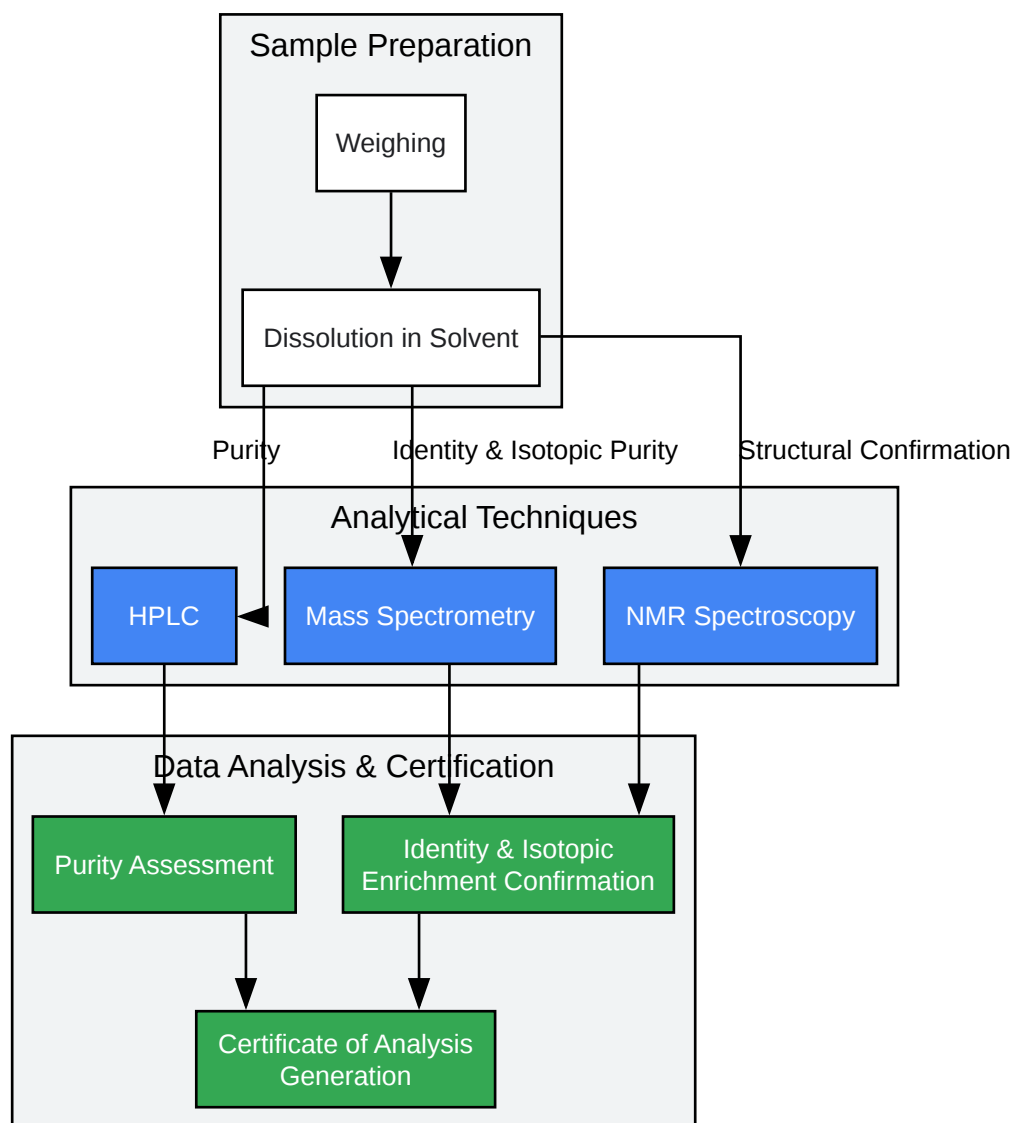
- **Sample Preparation:** The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3).
- **Data Acquisition:** The ^1H NMR spectrum is acquired on a high-field NMR spectrometer.
- **Spectral Analysis:** The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to confirm the presence of the two palmitoyl chains and the chloropropanediol backbone. The reduced intensity of signals corresponding to the deuterated positions on the glycerol backbone provides further evidence of successful labeling.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and certification of **1,3-Dipalmitoyl-2-chloropropanediol-d5**.

Figure 1: General Analytical Workflow



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Caption: General Analytical Workflow

Molecular Structure

The diagram below shows the chemical structure of **1,3-Dipalmitoyl-2-chloropropanediol-d5**.

Caption: Chemical Structure

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References

- 1. 1,3-Dipalmitoyl-2-chloropropanediol-d5. >95% (HPLC) | LabMart Limited [labmartgh.com]
- 2. usbio.net [usbio.net]
- 3. 1,3-Dipalmitoyl-2-chloropropanediol-d5 | LGC Standards [lgcstandards.com]
- 4. 1,3-Dipalmitoyl-2-chloropropanediol-d5 | LGC Standards [lgcstandards.com]
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